2-Amino-4-chlorobenzaldehyde
Overview
Description
Scientific Research Applications
2-Amino-4-chlorobenzaldehyde has a wide range of applications in scientific research:
Safety and Hazards
2-Amino-4-chlorobenzaldehyde is classified as a hazardous substance. It has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), and the precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Relevant Papers The search results include several papers related to this compound and similar compounds . These papers cover topics such as the biological and analytical applications of Schiff base metal complexes derived from salicylidene-4-aminoantipyrine and its derivatives , and the synthesis, antibacterial, and antioxidant activities of Thiazole-based compounds .
Mechanism of Action
Target of Action
It is known to be involved in the synthesis of 2-amino-4h-chromenes , which are compounds with diverse biological and pharmaceutical activities .
Mode of Action
It’s known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . In these reactions, nitrogen acts as a nucleophile, leading to the formation of an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It’s known to be involved in the synthesis of 2-amino-4h-chromenes , which are part of various biochemical pathways due to their diverse biological activities .
Result of Action
Its involvement in the synthesis of 2-amino-4h-chromenes suggests it may contribute to the biological and pharmaceutical activities of these compounds .
Preparation Methods
2-Amino-4-chlorobenzaldehyde can be synthesized through several methods. One common synthetic route involves the nitration of 4-chlorobenzaldehyde, followed by the reduction of the nitro group to an amine . Another method involves the use of biocompatible ionic liquids to promote one-pot synthesis under ambient conditions . Industrial production methods often involve multi-step synthesis processes that ensure high yields and purity .
Chemical Reactions Analysis
2-Amino-4-chlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation: It can participate in condensation reactions to form Schiff bases and other derivatives.
Common reagents used in these reactions include sodium or potassium hydroxide for oxidation, hydrogen gas with a catalyst for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, amines, and Schiff bases .
Comparison with Similar Compounds
2-Amino-4-chlorobenzaldehyde can be compared with other similar compounds, such as:
2-Chlorobenzaldehyde: Similar in structure but lacks the amino group, making it less versatile in forming derivatives.
4-Chlorobenzaldehyde: Similar in structure but with the chlorine atom in a different position, affecting its reactivity and applications.
2-Amino-4-methylbenzaldehyde: Similar in structure but with a methyl group instead of chlorine, leading to different chemical properties and reactivity.
Properties
IUPAC Name |
2-amino-4-chlorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXCOXXJTWKDPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460077 | |
Record name | 2-Amino-4-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59236-37-2 | |
Record name | 2-Amino-4-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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